Cyclopropanecarboxylic acid,1-amino-2-methyl-,methyl ester,hydrochloride,trans-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans-(9CI) is a chemical compound with significant interest in various fields of science. This compound is known for its unique structure, which includes a cyclopropane ring, making it a valuable subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans-(9CI) involves several synthetic routes. One common method is the alkylation of glycine equivalents with 1,2-electrophiles. Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives. Additionally, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates is also employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans-(9CI) has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans-(9CI) involves its interaction with specific molecular targets and pathways. The cyclopropane ring in its structure imparts unique reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, hydrochloride, trans-
- Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester
Uniqueness
Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans-(9CI) is unique due to its specific structural features, such as the presence of a cyclopropane ring and an amino group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H12ClNO2 |
---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-3-6(4,7)5(8)9-2;/h4H,3,7H2,1-2H3;1H/t4-,6+;/m1./s1 |
InChI Key |
TZXYDXLDIMQMSS-MYSBMPOLSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]1(C(=O)OC)N.Cl |
Canonical SMILES |
CC1CC1(C(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.